molecular formula C16H17NO5S2 B1674365 4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 18623-44-4

4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B1674365
CAS RN: 18623-44-4
M. Wt: 367.4 g/mol
InChI Key: IJWKSBPTJQMUHJ-LCYFTJDESA-N
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Description

The compound “4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid” is a complex organic molecule. It has a molecular formula of C16H17NO5S2, an average mass of 367.440 Da, and a mono-isotopic mass of 367.054810 Da .

Scientific Research Applications

Antibacterial Activity

The chemical compound has shown promise in the realm of antibacterial research, particularly for its efficacy against various bacterial strains. Nazar Trotsko et al. (2018) synthesized derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, demonstrating antibacterial activity generally against Gram-positive bacterial strains, with some compounds exhibiting activity similar to or higher than commonly used reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018). Similarly, compounds synthesized from appropriate 2-thioxothiazolidin-4-one showed good to moderate activity against both gram-positive and gram-negative strains, with certain derivatives exhibiting notably good activity against B. subtilus and S. aureus (PansareDattatraya & Devan, 2015).

Antifungal and Antimicrobial Properties

Further, a study by Rakia Abd Alhameed et al. (2019) on thiazolidine-2,4-dione carboxamide and amino acid derivatives revealed weak to moderate antibacterial and antifungal activities, providing a foundation for future research into broad-spectrum antimicrobial agents (Alhameed et al., 2019). Additionally, a comprehensive study on rhodanine-3-acetic acid derivatives demonstrated notable antimicrobial agents against a range of bacteria, mycobacteria, and fungi, with specific compounds displaying high activity against Mycobacterium tuberculosis and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová & Stolaříková, 2017).

Anticancer Activity

Research has also delved into the anticancer potential of derivatives of this compound. Hanan M Refaat (2010) reported the synthesis of various series of 2-substituted benzimidazoles that exhibited significant anticancer activity against human hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma cell lines (Refaat, 2010). Another study by D. Havrylyuk et al. (2010) highlighted the antitumor screening of 4-thiazolidinones with benzothiazole moiety, with some derivatives showing anticancer activity on a variety of cancer cell lines, providing a promising avenue for the development of new anticancer agents (Havrylyuk et al., 2010).

properties

IUPAC Name

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWKSBPTJQMUHJ-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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